molecular formula C12H14N2O5 B13756973 3-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3-oxadiazol-3-ium-5-olate CAS No. 7356-31-2

3-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3-oxadiazol-3-ium-5-olate

Cat. No.: B13756973
CAS No.: 7356-31-2
M. Wt: 266.25 g/mol
InChI Key: NHFVDFRQEOTCSR-UHFFFAOYSA-N
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Description

3-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3-oxadiazol-3-ium-5-olate is a chemical reagent designed for research applications. This compound features a 3,4,5-trimethoxyphenyl group, a common pharmacophore in medicinal chemistry known for its significance in bioactive molecules . The 1,2,3-oxadiazol-3-ium-5-olate ring is a mesoionic system, a class of heterocycles with potential in drug discovery. Researchers may be interested in this compound for developing new antimicrobial agents, as structurally related 1,2,4-oxadiazole derivatives have demonstrated moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli , as well as antifungal properties . Furthermore, its potential can be explored in anticancer research; the trimethoxyphenyl moiety is a key structural feature in potent tubulin inhibitors like colchicine, which disrupt cell division, and is widely incorporated in the design of novel antiproliferative agents . This makes it a valuable candidate for screening against various cancer cell lines. This product is intended for laboratory research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

7356-31-2

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

3-[(3,4,5-trimethoxyphenyl)methyl]oxadiazol-3-ium-5-olate

InChI

InChI=1S/C12H14N2O5/c1-16-9-4-8(5-10(17-2)12(9)18-3)6-14-7-11(15)19-13-14/h4-5,7H,6H2,1-3H3

InChI Key

NHFVDFRQEOTCSR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C[N+]2=NOC(=C2)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3-oxadiazol-3-ium-5-olate

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the 1,2,3-oxadiazolium-5-olate ring system.
  • Introduction of the 3,4,5-trimethoxyphenylmethyl substituent, often via nucleophilic substitution or condensation reactions.
  • Use of specific reagents and conditions to promote ring closure and formation of the oxadiazolium cation with the 5-olate anion.

Reported Synthetic Approaches

Ultrasonication-Assisted Formylation and Cyclization

A related approach reported for 1,2,3-oxadiazol-3-ium-5-olate derivatives involves ultrasonication to facilitate formylation and ring closure, enhancing reaction rates and yields under mild conditions. Although this method was applied to 3-(4-chlorophenyl)-4-formyl-oxadiazol-3-ium-5-olate, it provides a useful precedent for related trimethoxyphenyl derivatives.

Stepwise Synthesis via 3,4,5-Trimethoxyaniline Derivatives

The 3,4,5-trimethoxyphenyl moiety is commonly introduced via reactions starting from 3,4,5-trimethoxyaniline, which is readily available and used as a nucleophile or precursor in condensation reactions.

Key steps include:

  • Formation of imines or Schiff bases by refluxing 3,4,5-trimethoxyaniline with aldehydes in ethanol at elevated temperatures (80°C to reflux) for several hours.
  • Reduction or further functionalization of these intermediates to introduce the oxadiazolium ring.
  • Use of coupling agents such as 2-chloro-1,3-dimethylimidazolinium chloride in dichloromethane with triethylamine to facilitate amide or heterocyclic bond formation at room temperature over 12 hours.

Specific Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields relevant to the preparation of compounds bearing the 3,4,5-trimethoxyphenyl group, which can be adapted for the target oxadiazolium-5-olate compound:

Step/Example Reagents & Conditions Solvent Temperature & Time Yield (%) Notes
Imine formation 3,4,5-trimethoxyaniline + aldehyde Ethanol 80°C, 6 h Not specified Reflux or heating under reflux
Reduction & coupling NaBH4 + benzoic acid, then acyl chloride derivatives DCM, DMF 25°C, 6–8 h 38–44% Use of triethylamine base
Amide formation 3,4,5-trimethoxyaniline + acid derivatives + DIC + HOBT DMF, ice bath to RT overnight 55.6% Carbodiimide coupling
Microwave-assisted synthesis Indole + 1,2-bis-(3,4,5-trimethoxyphenyl)diselenide + FeCl3 + I2 Acetonitrile 80°C, 30 min 41–79% Microwave irradiation accelerates reaction
Nucleophilic substitution 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine + 3,4-dimethoxyaniline + DIPEA DMSO 60°C, overnight 65% Base-promoted substitution

Data adapted and generalized from multiple experimental procedures involving 3,4,5-trimethoxyphenyl derivatives relevant to the target compound.

Example Procedure for this compound

While no direct synthesis of the exact compound was found in the literature, a plausible synthetic route based on related chemistry is:

This approach aligns with the use of carbodiimide coupling agents and imidazolinium salts reported for similar heterocyclic ring formations involving 3,4,5-trimethoxyphenyl substituents.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Ultrasonication-assisted formylation and cyclization Aldehydes, oxadiazolium precursors Ultrasound, mild temp Faster reactions, mild conditions Limited direct data on trimethoxyphenyl derivatives
Carbodiimide-mediated coupling DIC, HOBT, 3,4,5-trimethoxyaniline DMF, ice bath to RT High coupling efficiency Requires careful moisture control
Imidazolinium chloride-mediated cyclization 2-chloro-1,3-dimethylimidazolinium chloride, triethylamine DCM, RT, 12 h Mild, selective Moderate yields, purification needed
Microwave-assisted synthesis FeCl3, I2, diselenides Microwave, 80°C, 30 min Rapid, good yields Specialized equipment required

Chemical Reactions Analysis

Types of Reactions

3-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3-oxadiazol-3-ium-5-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while reduction can produce modified trimethoxyphenyl compounds .

Scientific Research Applications

3-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3-oxadiazol-3-ium-5-olate has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural Features

The compound’s defining structural element is the (3,4,5-trimethoxyphenyl)methyl substituent, which distinguishes it from other oxadiazole derivatives. Key analogs and their substituents include:

Compound Name Substituents Molecular Formula Core Structure
Target Compound 3-[(3,4,5-Trimethoxyphenyl)methyl] C₁₃H₁₆N₂O₆ 1,2,3-Oxadiazole
3-(4-Methoxyphenyl)-4-(trifluoromethyl) analog 4-Methoxyphenyl, trifluoromethyl C₁₀H₈F₃N₂O₃ 1,2,3-Oxadiazole
4-Iodo-3-(4-methoxyphenyl) analog 4-Methoxyphenyl, iodo C₉H₇IN₂O₃ 1,2,3-Oxadiazole
Podophyllotoxin derivative 3a 3,4,5-Trimethoxyphenyl, trifluoromethyl C₂₃H₂₁F₃O₆ Dihydrofuran-2-one
Tubulin inhibitor 6h 3,4,5-Trimethoxybenzoyl C₂₀H₁₉N₃O₅ 1,2,3-Triazole

Key Observations :

  • The trimethoxyphenyl group in the target compound enhances lipophilicity (predicted logP ~2.5) compared to analogs with fewer methoxy groups (e.g., 4-methoxyphenyl analog: logP ~1.8) .
  • Bulkier substituents like trimethoxyphenyl may hinder membrane permeability but improve target binding specificity .

Pharmacological Activity

Compound Class Biological Activity Mechanism/Target Reference
Podophyllotoxin derivatives (e.g., 3a) PPARγ partial agonism, antidiabetic effects PPARγ activation
Tubulin inhibitor 6h Antitumor, antiangiogenic Tubulin polymerization inhibition
Triazole-3-thiones Antimicrobial, anticancer Enzyme inhibition
Oxadiazole derivatives Not explicitly reported Hypothetical kinase/GPCR modulation

The trimethoxyphenyl group is associated with diverse bioactivities, but the oxadiazole core likely directs target specificity. For example, dihydrofuranone-based derivatives (e.g., 3a) target PPARγ, whereas triazole-thiones () exhibit antimicrobial effects. The target compound’s zwitterionic nature may favor interactions with polar binding pockets .

Physicochemical Properties

Comparative data for key parameters:

Property Target Compound 4-Methoxyphenyl Analog () Podophyllotoxin 3a ()
Molecular Weight (g/mol) 296.28 276.18 450.41
Calculated logP ~2.5 ~1.8 ~3.2
Hydrogen Bond Acceptors 6 5 6
Rotatable Bonds 5 3 8

Q & A

Q. What are the optimal synthetic routes for 3-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3-oxadiazol-3-ium-5-olate?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including cyclocondensation of precursors such as 3,4,5-trimethoxybenzyl halides with oxadiazole derivatives. Key steps include:

  • Precursor Preparation: Reacting 3,4,5-trimethoxybenzyl chloride with hydroxylamine to form the oxime intermediate.
  • Cyclization: Using reagents like POCl₃ or DCC to promote cyclocondensation under anhydrous conditions.
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity.
    Critical parameters include temperature control (60–80°C for cyclization) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How can spectroscopic methods characterize this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 6.8–7.2 ppm for trimethoxyphenyl) and oxadiazole protons (δ 8.1–8.5 ppm).
    • ¹³C NMR: Confirm carbonyl (C=O, δ 160–170 ppm) and quaternary carbons in the oxadiazole ring.
  • IR Spectroscopy: Detect C-O stretching (1250–1050 cm⁻¹) from methoxy groups and C=N/C=O vibrations (1650–1750 cm⁻¹).
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activities (e.g., anticancer vs. cytotoxic effects)?

Methodological Answer: Contradictions arise from variations in assay conditions or target selectivity. A systematic approach includes:

  • Dose-Response Studies: Test compound efficacy across a range (0.1–100 μM) to distinguish therapeutic vs. toxic thresholds.
  • Target-Specific Assays: Use kinase profiling or protein-binding assays (e.g., SPR) to identify off-target interactions.
  • In Vivo Validation: Compare pharmacokinetic profiles (e.g., bioavailability, half-life) in rodent models to in vitro data.
    For example, highlights conflicting results in apoptosis induction, resolved by adjusting cellular redox conditions .

Q. What computational models predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model binding to tubulin or DNA topoisomerase II, common targets for trimethoxyphenyl derivatives. Key parameters:
    • Grid Box Size: 60 × 60 × 60 Å centered on the active site.
    • Scoring Function: AMBER force field for energy minimization.
  • QSAR Modeling: Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on bioactivity using descriptors like LogP and polar surface area.
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Experimental Design Considerations

Q. How to optimize reaction yields while minimizing byproducts?

Methodological Answer:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) vs. organocatalysts (e.g., DMAP) for cyclization efficiency.
  • Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) vs. dichloromethane for solubility and reaction kinetics.
  • Byproduct Analysis: Use HPLC-MS to identify impurities (e.g., unreacted precursors) and adjust stoichiometry (1:1.2 molar ratio of benzyl halide to oxadiazole precursor) .

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic data vs. computational predictions?

Methodological Answer:

  • X-ray Crystallography: Refine unit cell parameters (e.g., space group P2₁/c) and compare bond lengths (C–N: 1.32 Å vs. predicted 1.35 Å).
  • Torsion Angle Adjustments: Use Mercury software to align experimental (: C11–C3–C4–C5 = −178.75°) and DFT-calculated angles.
  • Electron Density Maps: Analyze residual density peaks (>0.3 e/ų) to identify disordered solvent or counterions .

Table: Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key ConditionsReference
Cyclocondensation7897POCl₃, 70°C, N₂ atmosphere
Microwave-Assisted8595150 W, 100°C, 30 min
Solvent-Free6590Grinding, 2 h

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